二乙基(5-甲酰呋喃-2-基)膦酸酯

描述

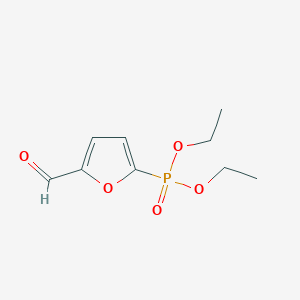

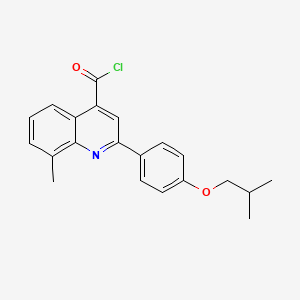

Diethyl (5-formylfuran-2-yl)phosphonate is an organic compound that belongs to the furan class of compounds . It has a molecular weight of 232.17 . The compound is in liquid form .

Synthesis Analysis

The synthesis of Diethyl (5-formylfuran-2-yl)phosphonate involves two steps . In Step A, a solution of 2-furaldehyde diethyl acetal (1 mmole) in THF (tetrahydrofuran) is treated with nBuLi (1 mmole) at -78 C. After 1 h, diethyl chlorophosphate (1.2 mmole) is added and the reaction is stirred for 40 min. Extraction and evaporation give a brown oil . In Step B, the resulting brown oil is treated with 80% acetic acid at 90 C. for 4 h. Extraction and chromatography give compound 1 as a clear yellow oil .Molecular Structure Analysis

The IUPAC name of the compound is diethyl 5-formyl-2-furylphosphonate . The InChI Code is 1S/C9H13O5P/c1-3-12-15(11,13-4-2)9-6-5-8(7-10)14-9/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

Diethyl (5-formylfuran-2-yl)phosphonate is a liquid . It has a molecular weight of 232.17 . The compound’s boiling point and other physical properties are not mentioned in the search results.科学研究应用

Organic Chemistry

- Application : Diethyl (5-formylfuran-2-yl)phosphonate is used in the synthesis of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate .

- Method of Application : The synthetic strategy involved the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate .

- Results : The result of this process is the efficient synthesis of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate .

Hydrolysis and Dealkylation

- Application : Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds .

- Method of Application : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .

- Results : The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Michael Addition

- Application : The conjugate addition of hydrogen-phosphonates to different Michael acceptors is a fundamental reaction in organic chemistry and materials science .

- Method of Application : The use of various Michael donors allows the construction of different carbon-heteroatom bonds .

- Results : The phospha-Michael addition is an intensively developed field and attracts much attention of the synthetic chemists in recent years .

Biomedical Applications

- Application : Compounds with a phosphonate group attached directly to the molecule via a P-C bond serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications .

- Method of Application : These compounds often inhibit enzymes utilizing phosphates as substrates .

- Results : Phosphorus-bearing compounds found a wide range of applications in agricultural, medicinal, technical and synthetic chemistry .

Antiviral and Antibacterial Agents

- Application : Phosphinic and phosphonic acids are known as antibacterial agents . Acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir and Tenofovir play an important role in the treatment of DNA virus and retrovirus infections .

- Method of Application : These compounds often inhibit enzymes utilizing phosphates as substrates .

- Results : Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .

Bone Density Improvement

- Application : Dronates are known to increase the mineral density in bones .

- Method of Application : These compounds are often used in the treatment of osteoporosis and other bone diseases .

- Results : Regular use of these compounds can lead to an increase in bone mineral density, reducing the risk of fractures .

属性

IUPAC Name |

5-diethoxyphosphorylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O5P/c1-3-12-15(11,13-4-2)9-6-5-8(7-10)14-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENWRUJQHNQBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(O1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (5-formylfuran-2-yl)phosphonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)